Bienvenue dans la boutique en ligne BenchChem!

MPro 13b

SARS-CoV-2 Main protease inhibition Diastereomeric resolution

MPro 13b is a foundational peptidomimetic α-ketoamide inhibitor of the SARS-CoV-2 main protease (Mpro/3CLpro), with its cocrystal structure (PDB 6Y2G) serving as a template for numerous lead-optimization campaigns. The commercial product is a diastereomeric mixture (IC50 670 nM); resolution yields the active (S,S,S)-13b-K diastereomer (IC50 120 nM). MPro 13b is essential as a validated positive control for recombinant Mpro enzyme inhibition assays and as the baseline comparator for structure-activity relationship studies. Optimized analogues derived from this scaffold achieve up to 9.5-fold improved potency. Researchers requiring absolute stereochemical consistency should procure 13b-K separately.

Molecular Formula C31H39N5O7
Molecular Weight 593.7 g/mol
Cat. No. B10825852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMPro 13b
Molecular FormulaC31H39N5O7
Molecular Weight593.7 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=CN(C1=O)C(CC2CC2)C(=O)NC(CC3CCNC3=O)C(=O)C(=O)NCC4=CC=CC=C4
InChIInChI=1S/C31H39N5O7/c1-31(2,3)43-30(42)35-22-10-7-15-36(29(22)41)24(16-19-11-12-19)27(39)34-23(17-21-13-14-32-26(21)38)25(37)28(40)33-18-20-8-5-4-6-9-20/h4-10,15,19,21,23-24H,11-14,16-18H2,1-3H3,(H,32,38)(H,33,40)(H,34,39)(H,35,42)/t21-,23-,24-/m0/s1
InChIKeyNLVRHQFXQFSBQK-XWGVYQGASA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MPro 13b Procurement Guide: Potent Peptidomimetic α-Ketoamide SARS-CoV-2 Main Protease Inhibitor for Antiviral Research


MPro 13b (CAS 2412965-59-2) is a peptidomimetic α-ketoamide inhibitor of the SARS-CoV-2 main protease (Mpro, also known as 3CLpro), a clinically validated target essential for viral polyprotein processing and replication [1]. Among the first reported Mpro inhibitors, 13b's cocrystal structure with Mpro (PDB 6Y2G) has served as a foundational template for numerous lead-finding and structure-based optimization studies [2]. The compound exhibits submicromolar inhibitory activity against recombinant Mpro from multiple coronaviruses and inhibits SARS-CoV-2 infection in human Calu3 cells .

MPro 13b Differential Selection Rationale: Why In-Class α-Ketoamide Mpro Inhibitors Cannot Be Interchanged Without Quantitative Validation


MPro 13b is a diastereomeric mixture; the commercially supplied compound contains both the active (S,S,S)-diastereomer (13b-K) and the nearly inactive (R,S,S)-diastereomer (13b-H), resulting in an apparent IC50 of 670 nM that does not reflect the full inhibitory potential of the active stereoisomer [1]. Diastereomeric resolution yields 13b-K with an IC50 of 120 nM against SARS-CoV-2 Mpro, representing a 5.6-fold potency increase over the unresolved mixture [1]. Furthermore, the 13b scaffold serves as the structural progenitor for optimized analogues—including 6d (IC50 110 nM) and 12d (IC50 40 nM)—that achieve up to 9.5-fold improved Mpro inhibition [2]. Therefore, substituting 13b with a structurally related α-ketoamide without verifying stereochemical purity or understanding the context of structure-activity relationships can lead to erroneous interpretation of experimental results and compromised research reproducibility.

MPro 13b Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Procurement Decisions


Diastereomeric Resolution Differentiation: MPro 13b vs. 13b-K (Active Stereoisomer) Comparative Potency Data

Commercially supplied MPro 13b is a diastereomeric mixture. The pure (S,S,S)-diastereomer, designated 13b-K, exhibits an IC50 of 120 nM against recombinant SARS-CoV-2 Mpro [1]. In contrast, the unresolved MPro 13b mixture displays an IC50 of 670 nM (0.67 μM) against the same enzyme target [2]. The (R,S,S)-diastereomer, 13b-H, is nearly inactive and exhibits a distinct binding mode by crystallographic analysis [1].

SARS-CoV-2 Main protease inhibition Diastereomeric resolution Antiviral activity Structure-activity relationship

Scaffold Optimization Benchmarking: MPro 13b vs. Optimized Pyridone α-Ketoamide Analogues (6d and 12d) Comparative Potency Analysis

The 13b scaffold served as the starting point for a systematic structure-activity relationship (SAR) campaign that generated 22 novel analogues [1]. Among these optimized compounds, 6d and 12d inhibited SARS-CoV-2 Mpro with IC50 values of 110 nM and 40 nM, respectively [1]. These values represent potency improvements of up to 9.5-fold over the parent 13b scaffold [1].

Medicinal chemistry Structure-based drug design Lead optimization Coronavirus protease inhibitors Pyridone α-ketoamides

Cross-Coronavirus Inhibitory Spectrum: MPro 13b vs. MERS-CoV and SARS-CoV Mpro Activity Comparative Analysis

MPro 13b exhibits inhibitory activity against recombinant Mpro from three pathogenic coronaviruses: MERS-CoV, SARS-CoV, and SARS-CoV-2 . The compound demonstrates varying potency across these orthologs, with IC50 values of 580 nM for MERS-CoV Mpro, 900 nM for SARS-CoV Mpro, and 670 nM for SARS-CoV-2 Mpro .

Broad-spectrum antiviral Coronavirus protease inhibition Pan-coronavirus activity MERS-CoV SARS-CoV

Pharmacokinetic Differentiation: MPro 13b vs. 13a Plasma Clearance and Half-Life Comparison

In pharmacokinetic studies conducted in mice, 13b demonstrated improved plasma retention compared to the related α-ketoamide analogue 13a [1]. Specifically, 13b exhibited a plasma half-life of 1.8 hours and a mean residence time of 2.7 hours, with less rapid clearance relative to 13a [1].

Pharmacokinetics Plasma half-life In vivo mouse model Drug clearance Lung tropism

Cellular Antiviral Activity of Purified Diastereomer: 13b-K Antiviral EC50 Across Multiple SARS-CoV-2 Infection Models

The purified active diastereomer 13b-K exhibits antiviral activity against SARS-CoV-2 infection across multiple cell culture models with EC50 values ranging from 0.8 to 3.4 μM depending on the cell type . In human Calu3 lung epithelial cells, 13b-K inhibits SARS-CoV-2 infection with an IC50 of 2.4 μM, while the unresolved MPro 13b mixture requires higher concentrations (IC50 4-5 μM) to achieve comparable viral inhibition [1].

Antiviral activity SARS-CoV-2 cellular infection EC50 determination Calu3 cells VeroE6 cells

MPro 13b Administration Route Differentiation: Inhalative vs. Peroral Bioavailability Characterization

MPro 13b and its active diastereomer 13b-K demonstrate pharmacokinetic suitability for both inhalative and peroral routes of administration [1]. The compound exhibits substantial lung tropism, a property that supports its potential utility in pulmonary delivery applications for respiratory viral infections [2]. Mice administered 13b via inhalation showed good tolerance, and pharmacokinetic studies confirmed detectable drug levels following both inhalative and oral dosing [1].

Drug delivery Inhalation administration Oral bioavailability Lung tropism Preclinical pharmacokinetics

MPro 13b Recommended Research Applications: Evidence-Backed Use Cases for Antiviral Drug Discovery and Mechanistic Studies


SARS-CoV-2 Mpro Enzymatic Assay Positive Control and Diastereomeric Purity Baseline

MPro 13b serves as a validated positive control in recombinant SARS-CoV-2 Mpro enzyme inhibition assays with a well-characterized IC50 of 670 nM for the unresolved mixture and 120 nM for the purified 13b-K diastereomer [1]. Researchers must note that commercial MPro 13b is a diastereomeric mixture; when absolute stereochemical consistency is required, procurement of 13b-K is essential to avoid the confounding influence of the nearly inactive (R,S,S)-13b-H diastereomer [1].

Structure-Based Drug Design and SAR Optimization Reference Scaffold

The 13b scaffold is the established starting point for systematic structure-activity relationship studies of pyridone α-ketoamide Mpro inhibitors [2]. Its cocrystal structure with Mpro (PDB 6Y2G) provides atomic-level binding mode information that has guided multiple lead-finding campaigns [2]. Optimized analogues derived from 13b (including 6d and 12d) achieve up to 9.5-fold improved potency, making 13b procurement necessary as the baseline comparator for validating novel analogue improvements [2].

In Vivo Pharmacokinetic and Pulmonary Delivery Feasibility Studies

MPro 13b (or the purified 13b-K diastereomer) is indicated for in vivo pharmacokinetic studies requiring validated pulmonary exposure, as the compound has demonstrated lung tropism and inhalation tolerance in mice [3]. Pharmacokinetic data confirm detectable drug levels following both inhalative and peroral administration . The plasma half-life of 1.8 hours and mean residence time of 2.7 hours in mice provide reference values for experimental design and dose scheduling [3].

Cross-Coronavirus Mpro Comparative Inhibition Profiling

MPro 13b is suitable for comparative studies evaluating Mpro inhibition across different coronavirus species, given its characterized IC50 values for MERS-CoV (580 nM), SARS-CoV (900 nM), and SARS-CoV-2 (670 nM) Mpro orthologs . Researchers should be aware that the compound exhibits 1.6-fold differential potency between MERS-CoV and SARS-CoV Mpro, precluding uniform cross-species extrapolation and necessitating species-specific assay calibration .

Quote Request

Request a Quote for MPro 13b

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.